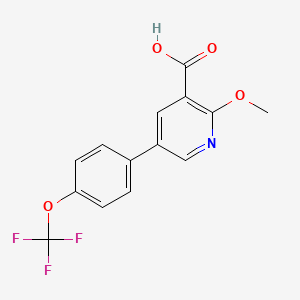

2-METHOXY-5-(4-TRIFLUOROMETHOXYPHENYL)NICOTINIC ACID

CAS No.: 1261831-75-7

Cat. No.: VC11757132

Molecular Formula: C14H10F3NO4

Molecular Weight: 313.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261831-75-7 |

|---|---|

| Molecular Formula | C14H10F3NO4 |

| Molecular Weight | 313.23 g/mol |

| IUPAC Name | 2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)22-14(15,16)17/h2-7H,1H3,(H,19,20) |

| Standard InChI Key | HKDDYEXUVUKKKI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |

| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid (IUPAC name: 5-[4-(trifluoromethoxy)phenyl]-2-methoxypyridine-3-carboxylic acid) features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a 4-(trifluoromethoxy)phenyl moiety. The carboxylic acid group at the 3-position enhances its polarity, enabling salt formation and hydrogen bonding. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, properties can be extrapolated from structurally related nicotinic acid derivatives:

The trifluoromethoxy group increases lipophilicity compared to non-fluorinated analogs, while the carboxylic acid ensures moderate aqueous solubility at physiological pH .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-methoxy-5-(4-trifluoromethoxyphenyl)nicotinic acid likely involves multi-step strategies, drawing from methodologies used for analogous compounds:

Halogenation and Cross-Coupling

A plausible route begins with the halogenation of a pre-functionalized pyridine core, followed by Suzuki-Miyaura coupling to introduce the 4-trifluoromethoxyphenyl group. For example:

-

Methylation: 2-Chloro-5-bromonicotinic acid is methoxylated using sodium methoxide in methanol .

-

Cross-Coupling: The bromine atom undergoes palladium-catalyzed coupling with 4-(trifluoromethoxy)phenylboronic acid .

-

Hydrolysis: The methyl ester (if present) is saponified to yield the carboxylic acid .

Direct Functionalization

Alternative approaches may employ directed ortho-metalation (DoM) to install substituents regioselectively. For instance, a nicotinic acid derivative could be lithiated at the 5-position and quenched with a 4-trifluoromethoxyphenyl electrophile .

Optimization Challenges

-

Trifluoromethoxy Stability: The -OCF₃ group is sensitive to strong acids/bases, necessitating mild reaction conditions .

-

Regioselectivity: Achieving precise substitution on the pyridine ring requires careful catalyst selection, as seen in analogous palladium-mediated couplings .

Applications and Biological Activity

Pharmaceutical Intermediate

Nicotinic acid derivatives are pivotal in drug discovery. The trifluoromethoxy group enhances membrane permeability and metabolic resistance, making this compound a candidate for:

-

Enzyme Inhibitors: Analogous structures inhibit HCV NS5B polymerase and CRAC channels .

-

Antimicrobial Agents: Fluorinated pyridines exhibit activity against resistant pathogens .

Agrochemical Uses

The compound’s structural similarity to flonicamid metabolites suggests potential as an insecticide intermediate. Trifluoromethoxy groups disrupt insect neurotransmission by modulating nicotinic acetylcholine receptors .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume